An In-depth Technical Guide to 3-(Methyl-nitrosoamino)propionitrile-d3
An In-depth Technical Guide to 3-(Methyl-nitrosoamino)propionitrile-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), a deuterated isotopologue of the potent carcinogen 3-(Methyl-nitrosoamino)propionitrile (MNPN). MNPN is a nitrosamine (B1359907) compound that has been identified in the saliva of betel quid chewers and is associated with an increased risk of oral and esophageal cancers.[1] MNPN-d3 serves as a critical internal standard for the accurate quantification of MNPN in various biological and environmental matrices. This guide details the synthesis, physicochemical properties, and analytical applications of MNPN-d3. Furthermore, it delves into the carcinogenic mechanism of MNPN, including its metabolic activation and interaction with DNA, and provides relevant toxicological data. Experimental protocols for the synthesis and analysis are also presented to aid researchers in their studies.
Introduction
3-(Methyl-nitrosoamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen.[1] Its deuterated analog, 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3), is an essential tool in the analytical workflow for the detection and quantification of MNPN. The stable isotope label allows for its use as an internal standard in mass spectrometry-based methods, correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise measurements.
Physicochemical Properties
The key physicochemical properties of MNPN-d3 and its non-deuterated counterpart are summarized in the table below.
| Property | 3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3) | 3-(Methyl-nitrosoamino)propionitrile (MNPN) |
| CAS Number | 1329834-39-0[1] | 60153-49-3[2] |
| Molecular Formula | C4H4D3N3O[1] | C4H7N3O[2] |
| Molecular Weight | 116.14 g/mol [1] | 113.12 g/mol [2] |
| Appearance | Not available (typically a light yellow liquid) | Light yellow liquid[2] |
| Synonyms | 3-[Methyl-d3)nitrosoamino]propanenitrile; 3-[N-Nitroso(methyl-d3)amino]propionitrile[1] | 3-(Methylnitrosoamino)propanenitrile; 3-(N-Nitrosomethylamino)propionitrile[2] |
Synthesis
The synthesis of 3-(Methyl-nitrosoamino)propionitrile-d3 involves a two-step process: the synthesis of the precursor 3-(Methylamino-d3)propionitrile, followed by nitrosation.
Synthesis of 3-(Methylamino-d3)propionitrile
A common method for the synthesis of β-aminopropionitriles is the Michael addition of an amine to acrylonitrile (B1666552).
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Reaction:
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Experimental Protocol:
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In a sealed reaction vessel, deuterated methylamine (B109427) (CD3NH2) is reacted with acrylonitrile in a suitable solvent, such as ethanol (B145695) or water.
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The reaction is typically carried out at room temperature or with gentle heating.
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The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting crude 3-(Methylamino-d3)propionitrile is purified by vacuum distillation or column chromatography.
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Nitrosation of 3-(Methylamino-d3)propionitrile
The final step is the nitrosation of the secondary amine to form the N-nitrosamine.
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Reaction:
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Experimental Protocol:
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3-(Methylamino-d3)propionitrile is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).
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The solution is cooled in an ice bath to 0-5 °C.
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An aqueous solution of sodium nitrite (B80452) (NaNO2) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
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The reaction mixture is stirred for a specified period at low temperature.
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The product, 3-(Methyl-nitrosoamino)propionitrile-d3, is then extracted with an organic solvent (e.g., dichloromethane).
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The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.
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Analytical Methods
The primary application of 3-(Methyl-nitrosoamino)propionitrile-d3 is as an internal standard for the quantitative analysis of MNPN by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of MNPN in complex matrices.
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Sample Preparation Protocol (for biological samples like saliva or urine):
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To a known volume of the biological sample, add a precise amount of 3-(Methyl-nitrosoamino)propionitrile-d3 internal standard solution.
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Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the matrix.
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Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
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LC-MS/MS Parameters (Example):
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LC Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve ionization.
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for MNPN and MNPN-d3 are monitored.
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| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MNPN | 114.1 | 79.1 |
| MNPN-d3 | 117.1 | 82.1 |
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Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Carcinogenic Mechanism of 3-(Methyl-nitrosoamino)propionitrile (MNPN)
The carcinogenicity of MNPN is attributed to its metabolic activation into reactive electrophiles that can damage DNA.
Metabolic Activation Pathway
The metabolic activation of MNPN is primarily mediated by cytochrome P450 enzymes in the liver and other tissues.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation and carcinogenesis.
DNA Adduct Formation
The reactive diazonium ions generated from MNPN metabolism can alkylate DNA bases, leading to the formation of various DNA adducts. These adducts, if not repaired, can cause mutations during DNA replication, initiating the process of carcinogenesis.
Toxicology
Toxicological studies in animal models have demonstrated the potent carcinogenicity of MNPN.
Carcinogenicity Studies in Rats
Subcutaneous administration of MNPN to F344 rats has been shown to induce tumors in various organs.
| Species | Route of Administration | Total Dose (mmol/rat) | Target Organ | Tumor Incidence (%) | Reference |
| F344 Rat (Male) | Subcutaneous | 0.23 | Nasal Cavity | 86 | [3] |
| F344 Rat (Female) | Subcutaneous | 0.23 | Nasal Cavity | 71 | [3] |
| F344 Rat (Male/Female) | Subcutaneous | 1.1 | Esophagus, Nasal Cavity, Tongue | 100 | [1] |
DNA Adduct Levels in Rats
Following administration of MNPN to F344 rats, significant levels of DNA adducts have been detected in various tissues.
| Tissue | 7-(2-cyanoethyl)guanine (pmol/µmol guanine) | O6-(2-cyanoethyl)guanine (pmol/µmol guanine) | Reference |
| Nasal Mucosa | 15.2 ± 3.4 | 1.2 ± 0.3 | [4] |
| Liver | 1.8 ± 0.4 | Not Detected | [4] |
| Esophagus | 0.9 ± 0.2 | Not Detected | [4] |
Experimental Workflows
Workflow for Quantitative Analysis of MNPN
Caption: A typical experimental workflow for the quantitative analysis of MNPN using MNPN-d3.
Conclusion
3-(Methyl-nitrosoamino)propionitrile-d3 is an indispensable tool for the accurate and reliable quantification of the potent carcinogen MNPN. Understanding its synthesis, properties, and application in validated analytical methods is crucial for researchers in toxicology, epidemiology, and drug development. This guide provides a comprehensive technical resource to support further investigation into the risks associated with MNPN exposure and the development of strategies for its mitigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(METHYLNITROSAMINO)PROPIONITRILE | 60153-49-3 | Benchchem [benchchem.com]
- 4. Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
